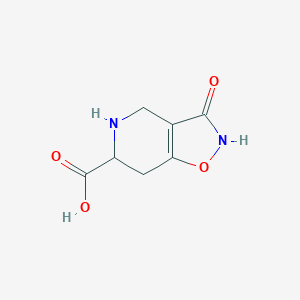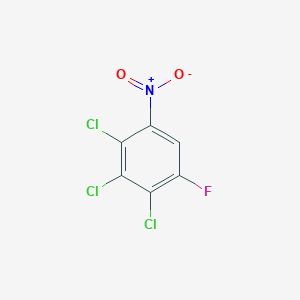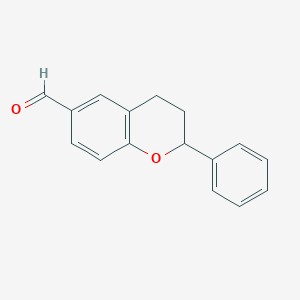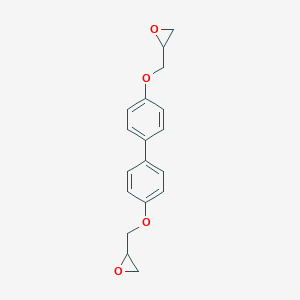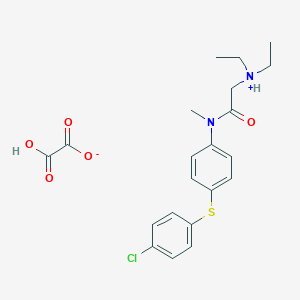
ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 4'-(p-chlorophenylthio)-2-(diethylamino)-N-methyl-, oxalate, also known as ACEDIMOX, is a chemical compound that has been extensively studied for its scientific research applications. It is a potent inhibitor of the enzyme acetylcholinesterase, which is responsible for breaking down the neurotransmitter acetylcholine. ACEDIMOX has been shown to have a wide range of biochemical and physiological effects, making it an important tool for researchers in various fields.
Mecanismo De Acción
ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE works by inhibiting the enzyme acetylcholinesterase, which is responsible for breaking down acetylcholine. This leads to an increase in the levels of acetylcholine in the brain, which can improve cognitive function and memory.
Efectos Bioquímicos Y Fisiológicos
ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE has been shown to have a wide range of biochemical and physiological effects, including improving cognitive function, reducing inflammation, and protecting against oxidative stress. It has also been shown to have neuroprotective effects, making it a potential treatment for neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE in lab experiments is its potent inhibitory effect on acetylcholinesterase, which allows researchers to study the role of acetylcholine in various physiological processes. However, one limitation is that ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE can be toxic at high doses, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE, including the development of new drugs for the treatment of neurological disorders, the study of its potential as a neuroprotective agent, and the investigation of its effects on other physiological processes. Additionally, further research is needed to determine the optimal dosing and administration of ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE in various experimental settings.
Métodos De Síntesis
ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE can be synthesized using a multi-step process that involves the reaction of 4-chlorobenzenethiol with 2-(diethylamino)ethyl chloride to form 4-(diethylamino)-2-(4-chlorophenylthio)ethyl chloride. This intermediate is then reacted with N-methylacetanilide to form ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE oxalate.
Aplicaciones Científicas De Investigación
ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE has been used in a variety of scientific research applications, including the study of Alzheimer's disease, Parkinson's disease, and other neurological disorders. It has also been used in the development of drugs for the treatment of these conditions.
Propiedades
Número CAS |
101651-67-6 |
|---|---|
Nombre del producto |
ACETANILIDE, 4'-(p-CHLOROPHENYLTHIO)-2-(DIETHYLAMINO)-N-METHYL-, OXALATE |
Fórmula molecular |
C21H25ClN2O5S |
Peso molecular |
453 g/mol |
Nombre IUPAC |
[2-[4-(4-chlorophenyl)sulfanyl-N-methylanilino]-2-oxoethyl]-diethylazanium;2-hydroxy-2-oxoacetate |
InChI |
InChI=1S/C19H23ClN2OS.C2H2O4/c1-4-22(5-2)14-19(23)21(3)16-8-12-18(13-9-16)24-17-10-6-15(20)7-11-17;3-1(4)2(5)6/h6-13H,4-5,14H2,1-3H3;(H,3,4)(H,5,6) |
Clave InChI |
CSBQUHDTOUATGO-UHFFFAOYSA-N |
SMILES |
CC[NH+](CC)CC(=O)N(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])O |
SMILES canónico |
CC[NH+](CC)CC(=O)N(C)C1=CC=C(C=C1)SC2=CC=C(C=C2)Cl.C(=O)(C(=O)[O-])O |
Otros números CAS |
101651-67-6 |
Sinónimos |
[[4-(4-chlorophenyl)sulfanylphenyl]-methyl-carbamoyl]methyl-diethyl-az anium, 2-hydroxy-2-oxo-acetate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



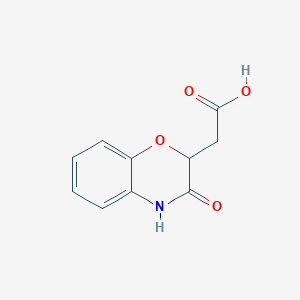

![N-[2-(4-Pyridinyl)ethyl]propanamide](/img/structure/B24807.png)

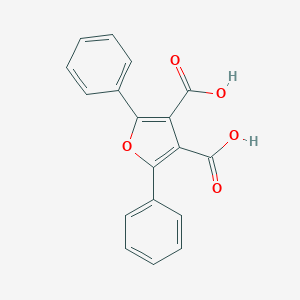
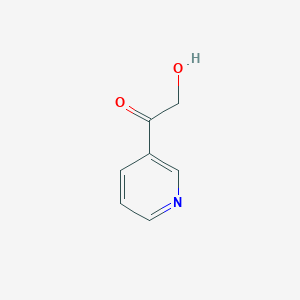
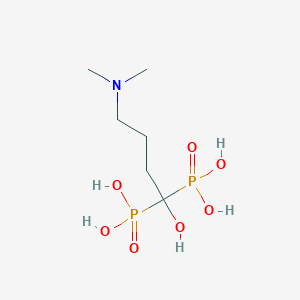
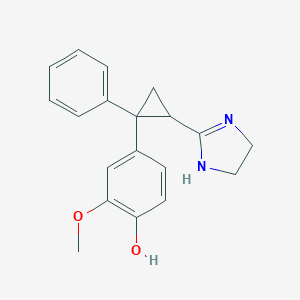
![2,2-Bis[3,5-dibromo-4-(3-chloro-2-hydroxypropoxy)phenyl]propane](/img/structure/B24820.png)

